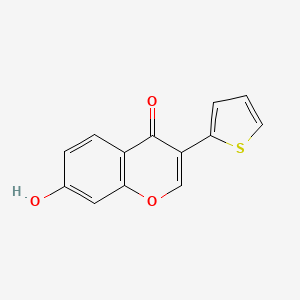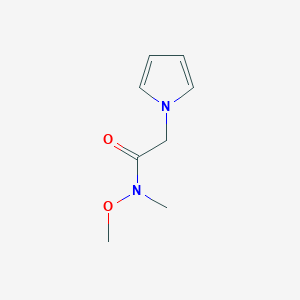
7-hydroxy-3-(thiophen-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-3-(thiophen-2-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromone core with a hydroxyl group at the 7th position and a thiophene ring at the 3rd position, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(thiophen-2-yl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization under acidic conditions. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Cyclization: Acidic conditions using hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(thiophen-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 7-oxo-3-(thiophen-2-yl)-4H-chromen-4-one
Reduction: 7-hydroxy-3-(thiophen-2-yl)-chroman-4-one
Substitution: 7-hydroxy-3-(halothiophen-2-yl)-4H-chromen-4-one
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating cancer and other diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4H-chromen-4-one: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
3-(thiophen-2-yl)-4H-chromen-4-one: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.
7-hydroxy-3-(phenyl)-4H-chromen-4-one: Contains a phenyl ring instead of a thiophene ring, altering its electronic properties.
Uniqueness
7-hydroxy-3-(thiophen-2-yl)-4H-chromen-4-one is unique due to the presence of both the hydroxyl group and the thiophene ring. This combination enhances its chemical reactivity and potential for biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H8O3S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
7-hydroxy-3-thiophen-2-ylchromen-4-one |
InChI |
InChI=1S/C13H8O3S/c14-8-3-4-9-11(6-8)16-7-10(13(9)15)12-2-1-5-17-12/h1-7,14H |
InChI Key |
ICIAKRDUJTVSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B14877368.png)






![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14877412.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14877416.png)

![(6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol](/img/structure/B14877421.png)
![4-(4-methoxyphenyl)-11-methyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B14877445.png)

